2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol
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Overview
Description
2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is a chemical compound known for its unique structure and properties. It is a derivative of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound is characterized by the presence of fluorine, iodine, and a phenolic group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 4-fluoroaniline and 6-iodo-4-methylsalicylaldehyde. The reaction is usually carried out in a methanolic medium at room temperature. The Schiff base formation is facilitated by the presence of a catalyst, such as hydrochloric acid, which promotes the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(4-Fluorophenyl)imino]methyl]phenol: Lacks the iodine and methyl groups present in the target compound.
2-[(E)-[(4-Bromophenyl)imino]methyl]phenol: Contains a bromine atom instead of fluorine.
2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of both fluorine and iodine atoms in 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol imparts unique chemical and physical properties, such as enhanced reactivity and specific interactions with biological targets. These features make it distinct from other similar compounds and valuable for various research applications.
Properties
Molecular Formula |
C14H11FINO |
---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C14H11FINO/c1-9-6-10(14(18)13(16)7-9)8-17-12-4-2-11(15)3-5-12/h2-8,18H,1H3 |
InChI Key |
QFFPGIKYPYSBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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